1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride
Description
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety. The carboxylic acid group at position 6 and the hydrochloride salt enhance its solubility and reactivity, making it a valuable intermediate in medicinal and synthetic chemistry. Its applications include serving as a building block for enzyme inhibitors and bioactive molecules, as inferred from related compounds in the P-series inhibitors () and fluorinated derivatives () .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-2-1-4-3-8-9-6(4)5;/h3,5H,1-2H2,(H,8,9)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPXDSOLLNBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)NN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group at position 6 undergoes typical derivatization reactions:
Esterification
Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) produces esters. For example:
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Conditions : Acid catalysis (e.g., 6 equivalents of acetic acid) at elevated temperatures (130°C) under oxidative atmospheres (O₂ or air) .
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Applications : Enhances lipophilicity for pharmaceutical formulations.
Amidation
Reaction with amines forms amides:
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Conditions : Activated carboxylic acid intermediates (e.g., acyl chlorides) or coupling agents (e.g., DCC).
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Example : Synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide derivatives (≥97% purity) via amine coupling .
Decarboxylation
Thermal or catalytic decarboxylation removes CO₂, yielding cyclopenta[c]pyrazole derivatives:
Pyrazole Ring Reactivity
The pyrazole ring participates in electrophilic substitution and cyclization reactions:
Electrophilic Substitution
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Nitration : Introduces nitro groups at position 3 or 5 under HNO₃/H₂SO₄ .
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Halogenation : Chlorination or bromination occurs at electron-rich positions using Cl₂ or Br₂ in acetic acid .
Oxidative Cross-Dehydrogenative Coupling (CDC)
The pyrazole ring undergoes oxidative coupling with β-diketones or cyclic ketones under O₂ atmospheres:
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Cyclopentanone derivative | Pyrazolo[1,5-a]pyridine | 94 | O₂, 130°C, 18 h |
| Dimedone | Pyrido[1,2-b]indazole | 83 | O₂, 130°C, 18 h |
Cyclization and Ring Expansion
The fused cyclopentane-pyrazole system participates in ring-expansion reactions:
Friedländer Condensation
Reaction with o-aminocarbonyl compounds forms pyrazoloquinolines:
Vilsmeier–Haack Formylation
Introduces formyl groups for further functionalization:
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
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Applications : Enhances solubility for biological assays.
Industrial-Scale Optimization
Key industrial reaction parameters include:
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Purification : Recrystallization (ethanol/water) or chromatography (silica gel) .
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Yield Improvement : Molecular oxygen increases CDC yields to >90% compared to air (74%) .
This compound’s reactivity enables diverse applications in drug discovery (e.g., CDK2 inhibitors ) and materials science. Ongoing research focuses on optimizing reaction conditions for higher selectivity and greener synthesis.
Scientific Research Applications
Chemical Properties and Structure
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride has the molecular formula and a molecular weight of 188.61 g/mol. The compound features a cyclopentane ring fused with a pyrazole structure and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : The compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is often used in the development of novel pyrazole derivatives .
- Reagent in Organic Reactions : It acts as a reagent in various organic reactions, including oxidation and reduction processes.
Biology
- Antimicrobial Activity : Research indicates that 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride exhibits antimicrobial properties against several bacterial strains. Its derivatives have shown significant inhibitory effects on pathogenic bacteria.
- Anticancer Potential : Studies have explored its potential as an anticancer agent. Modifications to the pyrazole structure have enhanced antiproliferative effects against various cancer cell lines .
Medicine
- Pharmaceutical Intermediate : The compound is being investigated for its role as a pharmaceutical intermediate in drug development. Its unique structure allows it to interact with specific molecular targets involved in disease processes .
Antimicrobial Properties
In a study examining its antimicrobial efficacy, derivatives of 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride were tested against common bacterial strains. Results indicated that certain modifications led to improved activity compared to the parent compound.
Anticancer Activity
A notable case study focused on the development of pyrazole derivatives for anticancer applications found that specific structural modifications resulted in enhanced binding affinity to enzymes associated with cancer progression. This suggests that 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride could serve as a lead compound for further anticancer drug development .
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one Hydrochloride
- Molecular Formula : C₉H₁₃ClN₄O₂
- Molecular Weight : 244.68 g/mol
- CAS : 1955524-12-5
- Key Difference: Replaces the carboxylic acid group with a ketone at position 4. Applications in kinase inhibition are plausible, given the prevalence of ketones in bioactive molecules .
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
- Molecular Formula : C₁₂H₁₄ClFN₄
- Molecular Weight : 253.7 g/mol
- CAS : 1909320-30-4
- Key Difference: Substituted with a fluorophenyl group and an amine at position 3. The fluorine enhances metabolic stability, while the amine enables nucleophilic reactions. This compound is explicitly noted for pharmaceutical and agrochemical applications, suggesting the target compound’s carboxylic acid group may favor different biological interactions (e.g., enzyme inhibition via carboxylate coordination) .
Ring System and Core Structure Analogues
P-Series Benzo[c]1,6-Naphthyridine Derivatives (e.g., P6-E)
- Example: 4-[8-Fluoro-6-oxo-1H,2H,3H,4H,5H,6H-benzo[c]1,6-naphthyridin-2-yl]butanoic acid
- Key Difference: Features a larger benzo[c]naphthyridine core with a butanoic acid side chain. These compounds inhibit Scabin GH activity, implying that the target compound’s fused cyclopentane-pyrazole system could offer distinct steric or electronic advantages in inhibitor design .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Target: Cyclopenta[c]pyrazole-6-carboxylic acid HCl | Likely C₈H₁₀ClN₂O₂ | ~220–250 (estimated) | Carboxylic acid, hydrochloride | Enzyme inhibitors, synthesis |
| Cyclopenta[c]pyrazol-4-one HCl | C₉H₁₃ClN₄O₂ | 244.68 | Ketone, hydrochloride | Kinase inhibition (inferred) |
| 1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl | C₁₂H₁₄ClFN₄ | 253.7 | Fluorophenyl, amine, hydrochloride | Pharmaceuticals, agrochemicals |
| P6-E (Benzo[c]naphthyridine derivative) | C₁₈H₁₈FN₃O₃ | 343.35 | Butanoic acid, fluorine, ketone | Scabin GH inhibition |
Research Findings and Implications
- Functional Group Impact : The carboxylic acid group in the target compound enhances solubility and enables ionic interactions in biological systems, contrasting with the ketone in C₉H₁₃ClN₄O₂ or the amine in C₁₂H₁₄ClFN₄. This may favor its use in pH-sensitive environments or metalloenzyme inhibition .
- Fluorination Trends : Fluorinated analogs (e.g., ) highlight the industry’s focus on metabolic stability, suggesting that future derivatives of the target compound could explore halogenation for enhanced pharmacokinetics .
Limitations and Data Gaps
- Limited data on the target’s biological activity necessitates comparative studies with P-series inhibitors or fluorinated analogs to quantify potency differences.
This analysis underscores the importance of functional group and core structure variations in dictating chemical behavior and applications. Researchers should prioritize synthetic modifications guided by these insights to optimize the target compound’s utility.
Biological Activity
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride (CAS No. 2138043-59-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 g/mol |
| CAS Number | 2138043-59-9 |
| Solubility | High solubility in water and polar organic solvents . |
The biological activity of 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets. The compound has been shown to bind to specific enzymes and receptors, altering their activity and leading to various biological effects.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit notable inhibitory activity against several enzymes. For instance, studies on related pyrazole derivatives have demonstrated significant inhibition of neuraminidase (NA), with some compounds showing inhibition percentages exceeding 70% at concentrations of 10 µM . The structure-activity relationship suggests that electron-withdrawing groups enhance inhibitory potency.
Biological Activities
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride has been evaluated for various biological activities:
- Antiviral Activity : Certain derivatives exhibit antiviral properties against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir .
- Cytotoxicity : The compound and its derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure demonstrated cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuraminidase Inhibition : A study evaluated the NA inhibitory activity of several pyrazole derivatives. Compound 12c with a 4-fluorophenyl group exhibited the highest activity with an inhibition percentage of 56.45% at 10 µM . This highlights how substituents can significantly affect the binding affinity and activity.
- Cytotoxic Effects : In a series of experiments assessing cytotoxicity against different cancer cell lines, specific derivatives showed promising results. For instance, derivative 12b exhibited notable cytotoxicity against COLO201 cells with an IC50 value lower than 30 µM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring influence biological activity significantly. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances inhibitory activities against NA.
- Hydrogen Bonding : The interaction between functional groups in the compound and active site residues of target enzymes plays a crucial role in determining efficacy .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Cyclopenta[c]pyrazole Core Formation : Cyclization of precursors (e.g., 1,3-dicarbonyl compounds) under acid catalysis to form the bicyclic structure .
- Carboxylic Acid Introduction : Hydrolysis or oxidation of ester or nitrile intermediates to introduce the carboxylic acid moiety .
- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via recrystallization or column chromatography .
Basic: How should researchers handle solubility and stability challenges during experimental work?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO for biological assays .
- Storage : Store lyophilized powder at 2–8°C in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles for solutions .
Data Table :
| Property | Recommendation | Reference |
|---|---|---|
| Solubility (DMSO) | 10 mM stock solution | |
| Storage Temperature | 2–8°C (lyophilized) | |
| Stability in Solution | ≤ -20°C, avoid light |
Advanced: How can multi-step synthesis yields be optimized for this compound?
Answer:
- Reaction Optimization : Use gold(I)/Brønsted acid relay catalysis to enhance cyclization efficiency .
- Intermediate Trapping : Stabilize reactive intermediates (e.g., 2-indolylmethyl cations) with electron-rich 1,3-dicarbonyl compounds .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) for high-purity intermediates .
Note : Yields >60% are achievable with strict temperature control (-10°C to 25°C) during cyclization .
Advanced: How to resolve contradictions in spectral data (e.g., NMR, HRMS) during structural characterization?
Answer:
- NMR Analysis : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclopenta[c]pyrazole ring .
- HRMS Validation : Compare experimental and theoretical isotopic patterns to confirm molecular formula .
- X-ray Diffraction : Resolve ambiguities by growing single crystals in ethanol/water mixtures and solving the crystal structure .
Advanced: What computational approaches are suitable for modeling this compound’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) : Simulate solubility and stability in aqueous environments using force fields like OPLS-AA .
- DFT Calculations : Predict pKa (e.g., ~4.5 for the carboxylic acid group) and electrostatic potential maps for reactivity analysis .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .
Advanced: What pharmacological targets are plausible for this compound?
Answer:
- Enzyme Inhibition : Structural analogs (e.g., cyclopenta[c]pyrrolyl derivatives) inhibit fatty acid amide hydrolase (FAAH), suggesting potential for neurological disorders .
- Receptor Binding : Pyrazolopyridine derivatives modulate GABA receptors; evaluate via radioligand binding assays .
Methodological Tip : Perform enzyme inhibition assays (IC50 determination) using fluorogenic substrates .
Basic: What techniques are critical for structural characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
